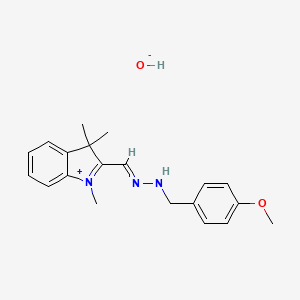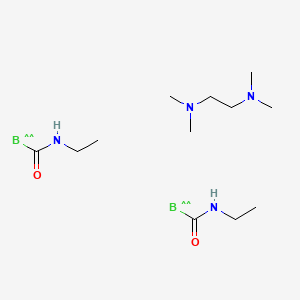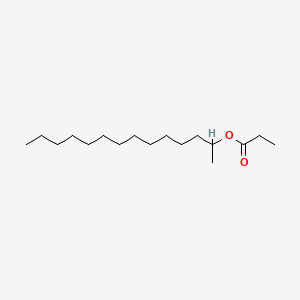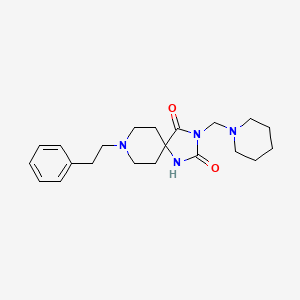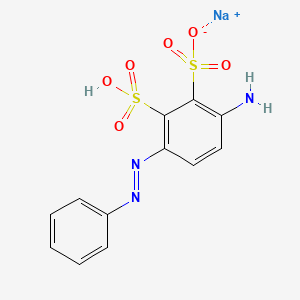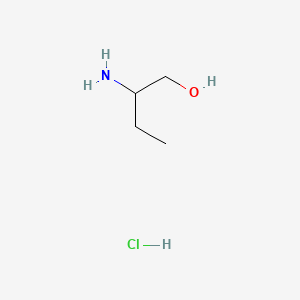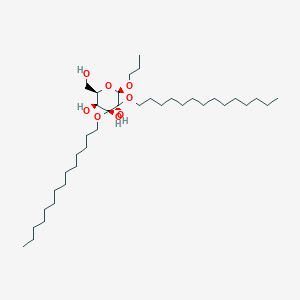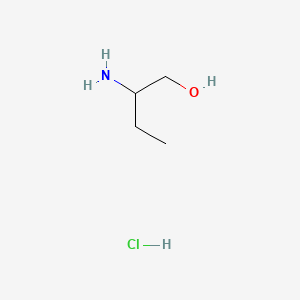
2-Amino-1-butanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-butanol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 2-amino-1-butanol, a chiral amino alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-butanol hydrochloride typically involves the reaction of butene-1 with chlorine in the presence of acetonitrile. This reaction yields N-[1-(chloromethyl)propyl]acetimidoyl chloride, which is then hydrolyzed to N-[1-(chloromethyl)propyl]acetamide. Further hydrolysis and removal of by-products lead to the formation of 2-amino-1-butanol, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The hydroxyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
2-Amino-1-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including drugs and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-amino-1-butanol hydrochloride involves its interaction with molecular targets and pathways. For example, in the synthesis of ethambutol, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Ethambutol inhibits the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
- 1-Amino-2-butanol
- 2-Amino-3-methyl-1-butanol
- 4-Amino-1-butanol
- 2-Amino-1-propanol
Comparison: 2-Amino-1-butanol hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct applications in the synthesis of ethambutol and other biologically active molecules. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes .
Properties
CAS No. |
5959-22-8 |
|---|---|
Molecular Formula |
C4H12ClNO |
Molecular Weight |
125.60 g/mol |
IUPAC Name |
2-aminobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H |
InChI Key |
ORIVIUGYHFJFPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


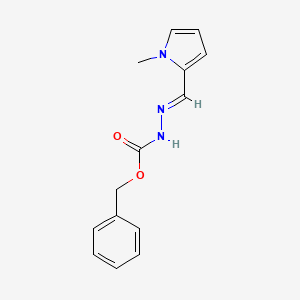
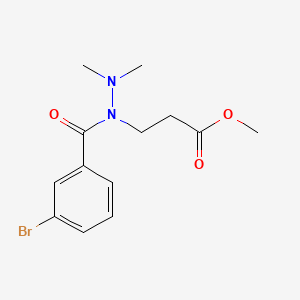
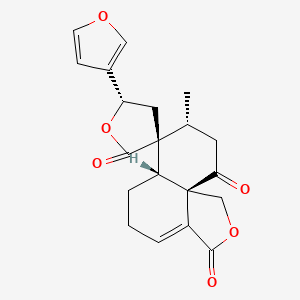
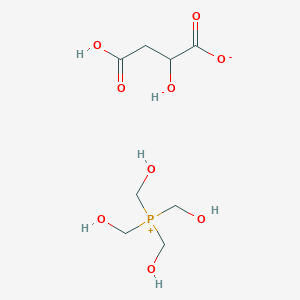
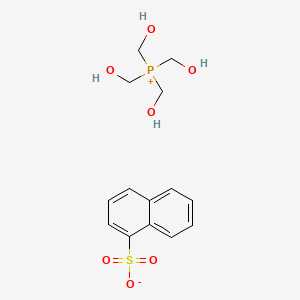
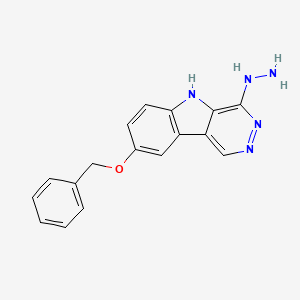
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
